molecular formula C13H13N3O2 B14184126 2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol CAS No. 924964-11-4

2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol

Cat. No.: B14184126
CAS No.: 924964-11-4
M. Wt: 243.26 g/mol
InChI Key: DLINNRRDNZZRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol is a chemical compound with the molecular formula C13H13N3O2. It is known for its unique structure, which includes a pyridine ring linked to a phenoxy group through a diazenyl bridge. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol typically involves the reaction of 4-aminopyridine with 4-hydroxybenzene diazonium chloride, followed by the coupling of the resulting diazenyl compound with ethylene glycol. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenoxy compounds .

Scientific Research Applications

2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl bridge plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol apart is its specific diazenyl linkage to the pyridine ring, which imparts unique chemical and biological properties. This structural feature enhances its utility in various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

924964-11-4

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-[4-(pyridin-4-yldiazenyl)phenoxy]ethanol

InChI

InChI=1S/C13H13N3O2/c17-9-10-18-13-3-1-11(2-4-13)15-16-12-5-7-14-8-6-12/h1-8,17H,9-10H2

InChI Key

DLINNRRDNZZRHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=NC=C2)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.